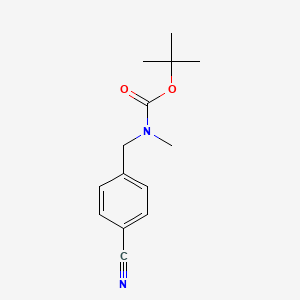

tert-Butyl 4-cyanobenzyl(methyl)carbamate

Description

tert-Butyl 4-cyanobenzyl(methyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a methyl substituent on the carbamate nitrogen, and a 4-cyanobenzyl moiety. The Boc group is widely utilized in organic synthesis for temporary amine protection due to its stability under basic and nucleophilic conditions, while the 4-cyanobenzyl group introduces electronic and steric effects that influence reactivity and downstream applications. The cyano (-CN) substituent is a strong electron-withdrawing group, enhancing electrophilicity at the benzyl position, which can facilitate reactions such as nucleophilic substitutions or cycloadditions.

Properties

IUPAC Name |

tert-butyl N-[(4-cyanophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJRYEQNGTUIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632719 | |

| Record name | tert-Butyl [(4-cyanophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-90-6 | |

| Record name | tert-Butyl [(4-cyanophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyanobenzyl(methyl)carbamate typically involves the reaction of 4-cyanobenzyl chloride with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, which react with carboxylic acids to form acyl azide intermediates. These intermediates then undergo rearrangement to produce the desired carbamate .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-cyanobenzyl(methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) are typically used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common for substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-cyanobenzyl(methyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .

Biology and Medicine: In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions. They are also explored for their potential use in drug development due to their stability and reactivity .

Industry: In the industrial sector, carbamates are used in the production of pharmaceuticals, agrochemicals, and polymers. Their ability to form stable intermediates makes them useful in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyanobenzyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The 4-cyanobenzyl group in the target compound confers stronger electron-withdrawing effects compared to the 4-chlorophenethyl group in . This enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) or cyclization reactions .

- Biological Relevance: Compounds with piperazinyl () or halogenated pyrimidine groups () exhibit enhanced solubility or bioactivity, whereas the cyano group in the target compound may limit bioavailability due to its polarity .

Biological Activity

tert-Butyl 4-cyanobenzyl(methyl)carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a carbamate functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of cancer treatment and neuroprotection.

- Molecular Formula : C13H16N2O2

- Molecular Weight : Approximately 232.28 g/mol

- CAS Number : 774225-24-0

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may also possess antitumor activity through mechanisms that require further investigation.

- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from toxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies show that it can improve cell viability in astrocytes exposed to these toxic peptides, suggesting a potential role in neuroprotection .

- Inhibition of Enzymatic Activities : Similar compounds have been reported to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These activities could contribute to reducing amyloid plaque formation and improving cognitive function .

Antitumor Activity

A study examining structurally related compounds indicated that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in malignant cells. Further research is needed to elucidate the specific pathways involved.

Neuroprotective Mechanisms

In vitro experiments demonstrated that treatment with this compound resulted in increased viability of astrocyte cells exposed to amyloid-beta 1-42. The compound reduced levels of pro-inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory effect that may contribute to its neuroprotective properties .

Case Studies

- Cell Viability Assays : In studies where astrocytes were treated with amyloid-beta peptides, the presence of this compound improved cell viability significantly compared to controls treated only with the peptide. The results indicate a protective effect against oxidative stress and inflammatory responses associated with amyloid toxicity.

- Cytokine Production : The compound's ability to modulate cytokine levels was assessed, revealing a decrease in TNF-α production when astrocytes were pre-treated with the compound before exposure to amyloid-beta. This suggests potential applications in therapies aimed at reducing neuroinflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate | Chlorine substituent | Potentially different antitumor activity |

| Tert-butyl ((phenoxy)(phenylsulfonyl)methyl)carbamate | Phenoxy group | Variation in solubility and reactivity |

| Tert-butyl ((4-methoxyphenyl)(phenylsulfonyl)methyl)carbamate | Methoxy substituent | Altered electronic properties affecting reactivity |

This comparative analysis highlights how variations in substituents can influence chemical behavior and biological activity, underscoring the uniqueness of this compound within this class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.